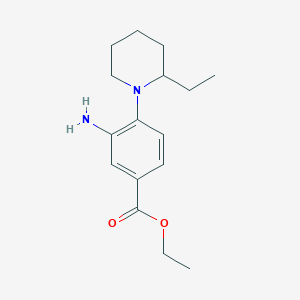

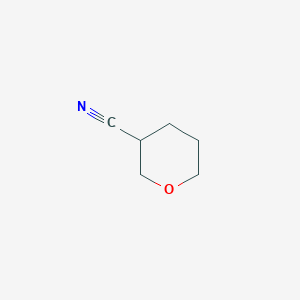

![molecular formula C16H17NO B1397384 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine CAS No. 1220028-19-2](/img/structure/B1397384.png)

3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine

説明

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a member of azetidines and an azacycloalkane . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

Azetidine has a molecular weight of 57.09 g/mol . Its molecular formula is C3H7N . The InChI representation is InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 .Chemical Reactions Analysis

Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings . Although this approach is commonly employed for the synthesis of oxetanes and cyclobutanes, the synthesis of azetidines via intermolecular aza Paternò–Büchi reactions remains highly underdeveloped .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .科学的研究の応用

Synthesis and Characterization

- The compound 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine has been utilized in the synthesis of novel chemical structures. For instance, biphenyl 4-carboxylic acid derivatives have been synthesized using related compounds, demonstrating the versatility of biphenyl-based molecules in chemical synthesis (Patel, Malik, & Bhatt, 2009).

Potential in Nicotinic Receptor Ligand Development

- Analogues of this compound, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, have been synthesized and considered as potential novel ligands for nicotinic receptors. This highlights the compound's relevance in receptor targeting and pharmaceutical research (Karimi & Långström, 2002).

Antioxidant Activity

- Research involving derivatives of azetidines, related to this compound, has shown these compounds possess in-vitro antioxidant properties. This indicates potential medicinal applications, especially in contexts where oxidative stress is a factor (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Antimicrobial and Cytotoxic Activities

- Azetidine derivatives have demonstrated antimicrobial and cytotoxic activities, suggesting potential for use in antibacterial and anticancer therapies. This includes studies on compounds like 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one (Keri, Hosamani, Shingalapur, & Reddy, 2009).

Role in Synthesizing Functionalized Azetidines

- Azetidine, including its variants, is a key structural component in the synthesis of functionalized azetidines, which have diverse applications in medicinal chemistry and natural product synthesis (Ye, He, & Zhang, 2011).

Anticancer Agent Development

- There's ongoing research into thiourea-azetidine hybrids, showing promising anticancer potentials. These studies demonstrate how modifications of the azetidine structure can lead to the development of novel anticancer agents (Parmar et al., 2021).

Safety and Hazards

特性

IUPAC Name |

3-[(4-phenylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-18-16-10-17-11-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJOBJUWGAEKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275022 | |

| Record name | 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-19-2 | |

| Record name | 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

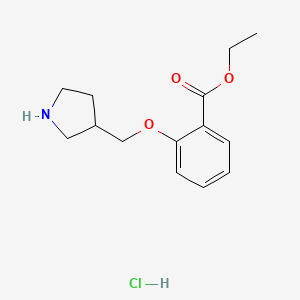

![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)

![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)

![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)

![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)

![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)

![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)

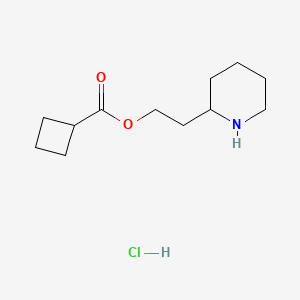

![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)